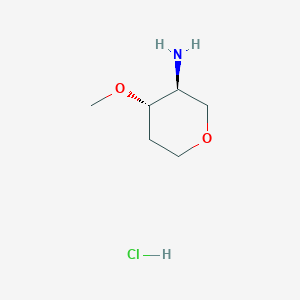
4-(5-(Pyridin-3-yl)-1H-1,2,4-triazol-3-yl)picolinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-(Pyridin-3-yl)-1H-1,2,4-triazol-3-yl)picolinonitrile is a heterocyclic compound that features a pyridine ring fused with a triazole ring and a picolinonitrile group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(Pyridin-3-yl)-1H-1,2,4-triazol-3-yl)picolinonitrile typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Formation of the Triazole Ring: The triazole ring is usually formed through a cyclization reaction involving hydrazine derivatives and nitriles.
Coupling of Pyridine and Triazole Rings: The pyridine and triazole rings are coupled using a suitable coupling agent, such as phosphorus oxychloride (POCl3), under reflux conditions.
Introduction of the Picolinonitrile Group: The picolinonitrile group is introduced through a nucleophilic substitution reaction using cyanogen bromide (BrCN) and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(5-(Pyridin-3-yl)-1H-1,2,4-triazol-3-yl)picolinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the pyridine or triazole rings using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of a catalyst.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced triazole or pyridine derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
4-(5-(Pyridin-3-yl)-1H-1,2,4-triazol-3-yl)picolinonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(5-(Pyridin-3-yl)-1H-1,2,4-triazol-3-yl)picolinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-(Pyridin-4-yl)-1H-1,2,4-triazol-3-yl)benzoic acid
- 1H-Pyrazolo[3,4-b]pyridines
- 3-(5-(Pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid
Uniqueness
4-(5-(Pyridin-3-yl)-1H-1,2,4-triazol-3-yl)picolinonitrile is unique due to its specific combination of pyridine, triazole, and picolinonitrile groups, which confer distinct chemical and biological properties. Its structural features enable diverse reactivity and potential for various applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C13H8N6 |
|---|---|
Molecular Weight |
248.24 g/mol |
IUPAC Name |
4-(3-pyridin-3-yl-1H-1,2,4-triazol-5-yl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C13H8N6/c14-7-11-6-9(3-5-16-11)12-17-13(19-18-12)10-2-1-4-15-8-10/h1-6,8H,(H,17,18,19) |
InChI Key |
QLVSBNUTPJHDRB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NNC(=N2)C3=CC(=NC=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylic acid](/img/structure/B11782936.png)

![(2-(3,4-Dichlorophenyl)benzo[d]oxazol-5-yl)methanol](/img/structure/B11782943.png)
![(2-(3-Fluorophenyl)-4-(piperidin-1-yl)pyrazolo[1,5-a]pyrazin-3-yl)methanol](/img/structure/B11782947.png)

![N-Methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxamide](/img/structure/B11782968.png)
![5-(Cyclopropylmethoxy)-6-nitrobenzo[d][1,3]dioxole](/img/structure/B11782972.png)

